![molecular formula C20H17FN4OS B3007061 1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013782-31-4](/img/structure/B3007061.png)
1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not specified, similar compounds have been synthesized via palladium-catalyzed Heck coupling reactions . Characterization of the newly synthesized compounds is often done using IR, NMR (1H, 13C, and 31P), mass spectral and elemental analysis .
Chemical Reactions Analysis
The compound may show high selectivity and sensitivity towards certain ions. For example, a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− .
Scientific Research Applications
Fluorescent Probe for Cysteine Sensing
A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cysteine (Cys) over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys . This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .
Pesticidal Agents
A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were synthesized and evaluated as pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . Some compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .
Organic Light Emitting Diodes (OLEDs)
In the field of optoelectronics, these compounds have been used as doped emitters in Organic Light Emitting Diodes (OLEDs) . After coordination with boron difluoride complexes, a significant blue shift and enhanced emission were observed due to restricted conformational changes . All doped devices showed strong emission and low turn-on voltages (3.9-4.8 V), with the performance of the boron difluoride complex-based doped devices surpassing that of the ligand .
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .
Mode of Action
The compound interacts with its target, the HIV-1 RT, by binding to the allosteric center of RT . This binding inhibits the action of RT, thereby preventing the replication of the HIV-1 virus . The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine .
Biochemical Pathways
The compound affects the biochemical pathway involving the replication of the HIV-1 virus. By inhibiting the action of RT, the compound prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus .
Pharmacokinetics
These methods suggest that the mechanism of inhibition is mainly due to the adsorption of these inhibitors on the metal surface .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus replication. This is achieved by preventing the action of RT, thereby blocking a crucial step in the replication of the HIV-1 virus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence can be enhanced in the presence of cysteine . Additionally, the compound’s inhibitory action can be affected by the presence of other substances on the metal surface .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-9-7-13(21)8-10-14)24-25(17)20-23-15-5-3-4-6-18(15)27-20/h3-12H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERQQGDVRKQLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide |
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